molecular formula C19H18ClNO3 B6412397 4-Chloro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid CAS No. 1261971-74-7

4-Chloro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

Cat. No.: B6412397
CAS No.: 1261971-74-7
M. Wt: 343.8 g/mol
InChI Key: GCIWTZRGPKAGTP-UHFFFAOYSA-N
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Description

4-Chloro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is an organic compound that features a chloro-substituted benzoic acid core with a piperidine-1-carbonyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the meta position.

    Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder in acidic conditions.

    Acylation: The resulting amine is acylated with piperidine-1-carbonyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of more oxidized benzoic acid derivatives.

Scientific Research Applications

4-Chloro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine-1-carbonyl group can enhance the compound’s binding affinity and specificity towards its target.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-[4-(morpholine-1-carbonyl)phenyl]benzoic acid: Similar structure but with a morpholine ring instead of piperidine.

    4-Chloro-3-[4-(pyrrolidine-1-carbonyl)phenyl]benzoic acid: Contains a pyrrolidine ring instead of piperidine.

Uniqueness

4-Chloro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is unique due to the presence of the piperidine-1-carbonyl group, which can influence its chemical reactivity and biological activity. This structural feature can provide distinct advantages in terms of binding affinity and specificity in medicinal chemistry applications.

Properties

IUPAC Name

4-chloro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3/c20-17-9-8-15(19(23)24)12-16(17)13-4-6-14(7-5-13)18(22)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIWTZRGPKAGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=C(C=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692302
Record name 6-Chloro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261971-74-7
Record name 6-Chloro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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